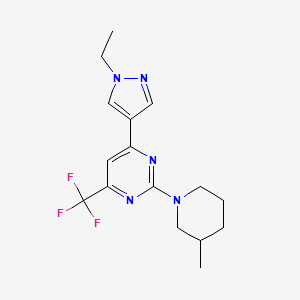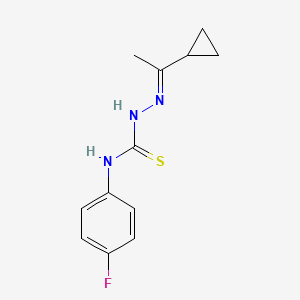
4-(1-ethyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a trifluoromethyl group attached to a pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with ethyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Pyrimidine Core Construction: The pyrazole derivative is then reacted with a suitable nitrile or amidine to form the pyrimidine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with 3-methylpiperidine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine core or the pyrazole ring, resulting in partially or fully reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions adjacent to the trifluoromethyl group and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The trifluoromethyl group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(CHLOROMETHYL)PYRIMIDINE
- 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(METHYL)PYRIMIDINE
Uniqueness
Compared to similar compounds, 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity
Propriétés
Formule moléculaire |
C16H20F3N5 |
|---|---|
Poids moléculaire |
339.36 g/mol |
Nom IUPAC |
4-(1-ethylpyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H20F3N5/c1-3-24-10-12(8-20-24)13-7-14(16(17,18)19)22-15(21-13)23-6-4-5-11(2)9-23/h7-8,10-11H,3-6,9H2,1-2H3 |
Clé InChI |
VACKQKJCXSCHJY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCCC(C3)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10926224.png)
![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10926226.png)

![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10926237.png)
![1-butyl-3-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10926247.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926248.png)

![[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10926260.png)
![6-cyclopropyl-3-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926264.png)
![N,6-bis(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926269.png)
![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10926271.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10926284.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926289.png)
![7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10926291.png)
